N-Carbethoxy-4-piperidone is a known metabolite of the antihistamine drug Loratadine (Claritin) Source: National Institutes of Health, [PubChem: )]. Loratadine is a selective inverse peripheral histamine H₁-receptor antagonist, commonly used to treat allergic rhinitis (hay fever) and other allergic conditions Source: UpToDate, [Loratadine, Drugs and Medications: ]. Research exploring the metabolism of Loratadine has identified N-Carbethoxy-4-piperidone as one of its breakdown products within the body Source: National Institutes of Health, [PubChem: )].
While N-Carbethoxy-4-piperidone itself is not a medication, research suggests it might possess anti-dengue virus (DENV) activity Source: MedChemExpress, [N-Carbethoxy-4-piperidone | Loratadine Metabolite: ]. Dengue fever is a mosquito-borne viral infection prevalent in tropical and subtropical regions. Studies have explored the potential of Loratadine, the parent compound of N-Carbethoxy-4-piperidone, for its anti-dengue properties. However, the research on N-Carbethoxy-4-piperidone's specific activity against DENV is limited and requires further investigation Source: National Institutes of Health, [PubChem: )].
N-Carbethoxy-4-piperidone is a clear, colorless to pale yellow liquid with a molecular formula of C₈H₁₃NO₃ and a CAS number of 29976-53-2. It has a boiling point of approximately 95-98°C at 1 mmHg and is slightly soluble in water . This compound is often characterized by its distinct functional groups, including a carbethoxy group adjacent to a piperidone structure.
Reaction Type | Common Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Varies based on specific reaction |
Reduction | Zinc and acetic acid | Mild heating |
Substitution | Sodium borohydride | Room temperature |
N-Carbethoxy-4-piperidone exhibits notable biological activities due to its role as a metabolite of Loratadine, an antihistamine. As an inverse agonist of peripheral histamine H1-receptors, it may help reduce allergic symptoms by inhibiting the associated biochemical pathways . Additionally, it has been implicated in the synthesis of antihypertensive agents and γ-carboline derivatives, which are known for their potential serotonergic activity.
The synthesis of N-Carbethoxy-4-piperidone can be achieved through several methods:
N-Carbethoxy-4-piperidone finds diverse applications across various fields:
Studies indicate that N-Carbethoxy-4-piperidone exhibits toxicity towards certain aquatic organisms, suggesting environmental implications when used in industrial applications. Its metabolic pathways and interactions with biological systems are areas of ongoing research to better understand its safety profile and efficacy .
Several compounds share structural similarities with N-Carbethoxy-4-piperidone. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
4-Piperidone | Piperidine derivative | Lacks the carbethoxy group |
N-Ethyl-4-piperidone | Piperidine derivative | Ethyl group instead of carbethoxy |
N-Carbomethoxy-4-piperidone | Piperidine derivative | Methoxy group instead of ethyl |
N-Carbethoxy-4-piperidone stands out due to its specific carbethoxy group, which influences its chemical reactivity and biological activity compared to these similar compounds.
Irritant